![molecular formula C11H13N3O B7544381 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a heterocyclic organic compound that contains a nitrogen atom and a five-membered ring structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of MEM is not fully understood. However, it is believed that the compound interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to bind to DNA, RNA, and proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MEM has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
MEM has several advantages and limitations when used in lab experiments. The compound is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in different experiments. However, MEM has limited solubility in water, which can limit its use in aqueous solutions. The compound is also sensitive to light, which can cause degradation over time.
Future Directions
There are several future directions for research on MEM. One area of research is the development of new antibiotics based on MEM's antibacterial properties. Another area of research is the development of new anti-inflammatory drugs based on MEM's anti-inflammatory properties. The compound's potential as a photosensitizer in photodynamic therapy for cancer treatment is another area of research. Additionally, the use of MEM as a fluorescent probe for detecting the presence of various molecules is an area of research that has the potential to lead to new diagnostic tools.
Synthesis Methods
The synthesis of MEM has been achieved using various methods, including the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with different reagents. One of the most common methods is the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and formaldehyde. The reaction yields MEM as a brownish-yellow solid. Other methods include the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and paraformaldehyde or the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with methyl iodide.
Scientific Research Applications
MEM has been extensively used in scientific research due to its unique properties. The compound has been used as a fluorescent probe for detecting the presence of various molecules, including proteins, nucleic acids, and lipids. MEM has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
properties
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-12-11(15-13-9)8-14(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGXZJSRBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
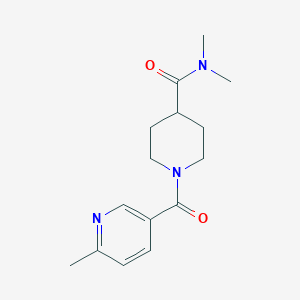
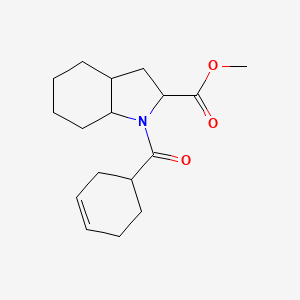
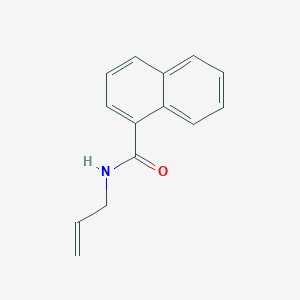
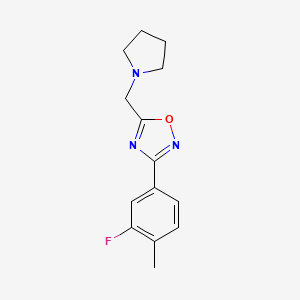
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
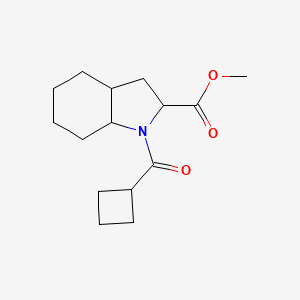
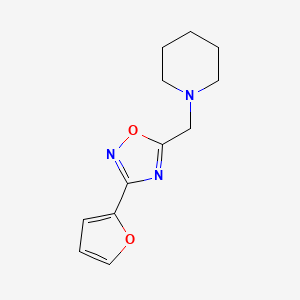
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)